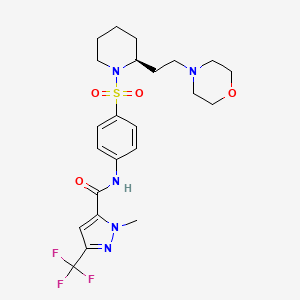

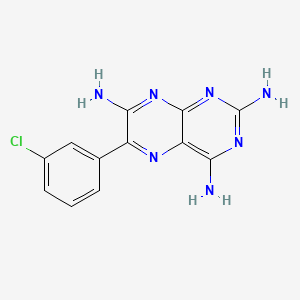

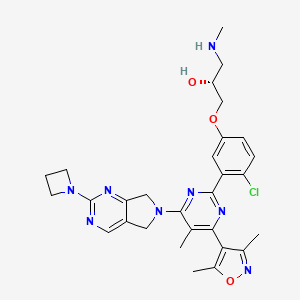

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, referred to as 2D4D, is a novel compound that has been studied extensively in recent years. 2D4D is a synthetic molecule that has been used in various scientific research applications, including in vivo and in vitro studies. It has been found to have a wide range of biological activities, biochemical and physiological effects, and pharmacodynamics.

Applications De Recherche Scientifique

Cancer Research

FB23-2 has been used in cancer research, particularly in the study of gastric cancer . The compound has been found to inhibit the fat mass and obesity associated protein (FTO), which can act as a potential catalyst for the formation of circulating tumor cells (CTCs). This inhibition disrupts the insulin-like growth factor-I receptor (IGF-IR) pathway, potentially affecting downstream events, including cell surface vimentin (CSV) expression and gastric cancer progression .

Acute Myeloid Leukaemia (AML)

FB23-2 has shown promise in the treatment of acute myeloid leukaemia (AML) . The compound suppresses cell proliferation and promotes differentiation and apoptosis of both cell lines and primary cells in AML . It has been found that FB23-2 dramatically suppresses cell-proliferation and promotes differentiation and apoptosis of both the cell lines as well as the primary cells in AML .

RNA m6A-Modification

FB23-2 has been used in the study of RNA m6A-modification . The compound inhibits FTO, which is involved in the removal of m6A modifications from RNA. This inhibition can affect the functionality of RNA and has implications for the treatment of diseases like leukaemia .

Immunotherapeutic Potential

The compound has been studied for its immunotherapeutic potential . By inhibiting FTO, FB23-2 can potentially be used as a druggable candidate or as an RNA-modifying drug (RMD) to treat leukaemia .

Controlling Haematological Disorders

FB23-2 has been studied for its potential in controlling haematological disorders . The compound’s ability to inhibit FTO and affect RNA m6A-modification has therapeutic implications for these disorders .

Increasing Anti-Tumour Immunity

FB23-2 has been studied for its role in increasing anti-tumour immunity . The compound’s inhibition of FTO and its effects on RNA m6A-modification could potentially enhance the body’s immune response against tumours .

Mécanisme D'action

Target of Action

FB23-2, also known as 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, is a potent and selective inhibitor of mRNA N6-methyladenosine (m6A) demethylase FTO . FTO is an enzyme that removes m6A from RNA . The m6A modification is the most common internal modification in eukaryotic mRNA .

Mode of Action

FB23-2 directly binds to FTO and selectively inhibits FTO’s m6A demethylase activity . This inhibition increases the m6A methylation level of certain genes, which are subsequently recognized by other proteins and degraded . For example, in colorectal cancer, the demethylase FTO is downregulated, which increases the m6A methylation level of GPX4, a gene that is subsequently recognized by YTHDF2 and degraded .

Biochemical Pathways

The inhibition of FTO by FB23-2 affects various biochemical pathways. In colorectal cancer, the inhibition of FTO leads to the upregulation of GPX4-dependent ferroptosis, a type of programmed cell death, and suppresses cancer growth . In acute myeloid leukemia (AML), FB23-2 suppresses proliferation and promotes differentiation/apoptosis .

Pharmacokinetics

FB23-2 has been shown to have a favorable pharmacokinetic profile. It is safe in mice and displays a good absorption, distribution, metabolism, and extraction (ADME) profile . .

Result of Action

The molecular and cellular effects of FB23-2’s action are significant. It dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro . Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice .

Action Environment

The action, efficacy, and stability of FB23-2 can be influenced by various environmental factors. For instance, the concentration of FB23-2 used can significantly affect its efficacy . .

Propriétés

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHNIWOZZKIBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

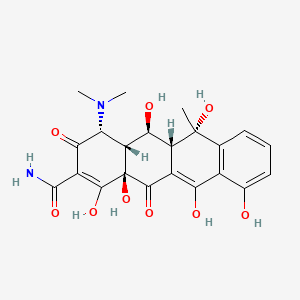

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

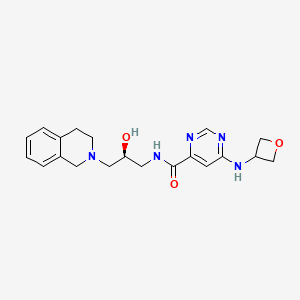

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

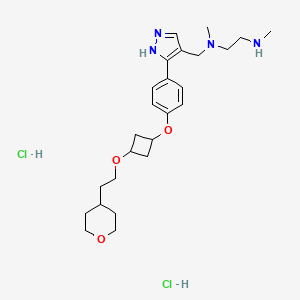

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)